6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Overview
Description
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a chemical compound with the molecular formula C11H9BrN2OS . Its average mass is 297.171 Da and its monoisotopic mass is 295.961884 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine consists of a pyridinylamine group attached to a bromophenyl group via a sulfinyl bridge . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a solid compound . Its melting point is between 168 - 170°C . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Synthesis and Application in Macrocycles
- Research Context : The synthesis of new types of macrocycles using sulfinyl and sulfonyl groups in pyridine, which are displaced by nucleophiles like RO- and RS-. These macrocycles have both carbon-oxygen and carbon-sulfur bridges.
- Key Finding : The ipso-substitution in pyridine rings, including the use of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, can be applied to create new types of 2,6-disubstituted macrocycles (Furukawa et al., 1983).
2. Formation of Heterocyclic Compounds
- Research Context : The synthesis of heterocyclic compounds, specifically pyridothienopyrimidine derivatives, which have potential applications in various chemical and medicinal fields.
- Key Finding : 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is used as a precursor in the formation of diverse heterocyclic compounds, showing its versatility in chemical synthesis (Gad-Elkareem et al., 2011).
3. Antimicrobial Properties in Surface Coatings
- Research Context : The development of antimicrobial surface coatings using heterocyclic compounds.
- Key Finding : Compounds derived from 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, when incorporated into polyurethane varnish, exhibit significant antimicrobial effects. This suggests potential applications in creating antimicrobial surface coatings (El‐Wahab et al., 2015).
4. Applications in Molecular Synthesis
- Research Context : The use of sulfinyl groups in the synthesis of complex molecular structures.
- Key Finding : The sulfinyl group in compounds like 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine can be utilized in the synthesis of diverse molecular structures, including those with potential biological activity (Davis, 2006).
properties
IUPAC Name |
6-(4-bromophenyl)sulfinylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOGMSMUZNQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265831 | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine | |
CAS RN |
1221791-64-5 | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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